1,1,1-trifluoro-4-phenylbut-3-yn-2-one
Description
Properties
CAS No. |
58518-08-4 |
|---|---|
Molecular Formula |
C10H5F3O |
Molecular Weight |
198.14 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-phenylbut-3-yn-2-one |
InChI |
InChI=1S/C10H5F3O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-5H |
InChI Key |
LISOVATZGSPQOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Procedure
The most widely reported synthesis involves the reaction of phenylacetylene with ethyl trifluoroacetate in the presence of n-butyllithium (n-BuLi) . Key steps include:
-
Deprotonation : Phenylacetylene is treated with n-BuLi in anhydrous THF at −78°C to form lithium phenylacetylide.
-
Nucleophilic Acylation : Ethyl trifluoroacetate is added, followed by warming to room temperature.
-
Workup : Quenching with saturated NH₄Cl, extraction with ethyl acetate, and purification via silica gel chromatography.
Representative Data :
Mechanistic Insights
The reaction proceeds via a concerted nucleophilic attack on the trifluoroacetyl group, stabilized by the electron-withdrawing CF₃ moiety. The use of low temperatures (−78°C) suppresses side reactions such as oligomerization of the acetylide.
Boron Trifluoride (BF₃)-Catalyzed Trifluoroacetylation
Protocol Variations
An alternative method employs BF₃·Et₂O as a Lewis acid catalyst, enabling milder conditions (0°C to room temperature). This approach avoids cryogenic temperatures but requires careful stoichiometric control to prevent over-acylation.
Optimized Conditions :
Side Reactions
Competing pathways include β-elimination of HF, leading to undesired alkynyl byproducts. This is mitigated by:
Oxidative Methods
Oxidation of Propargyl Alcohols
While less common, 1,1,1-trifluoro-4-phenylbut-3-yn-2-one can be synthesized via oxidation of 1,1,1-trifluoro-4-phenylbut-3-yn-2-ol using MnO₂ or Dess-Martin periodinane .
Limitations :
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield (%) | Temperature (°C) | Scalability |
|---|---|---|---|
| Lithium Acetylide | 70–95 | −78 to RT | Laboratory-scale |
| BF₃-Catalyzed | 63–75 | 0 to RT | Moderate |
| Oxidative | 40–50 | RT | Limited |
Solvent and Catalyst Impact
-
THF vs. Diethyl Ether : THF provides better solubility for intermediates, improving yields by 15–20%.
-
n-BuLi vs. LDA : Lithium diisopropylamide (LDA) offers faster deprotonation but increases cost.
Industrial-Scale Considerations
Challenges
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one undergoes various types of chemical reactions, including:
Cycloaddition Reactions: As mentioned earlier, it reacts with diphenyldiazomethane through [3+2] and [3+6] cycloaddition reactions.
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Diphenyldiazomethane: Used in cycloaddition reactions with this compound.
Ethyl Ether: Common solvent used in the reaction with diphenyldiazomethane.
Major Products Formed
4-(Trifluoromethyl)-1,1,6,6-tetraphenyl-4,6-dihydro-1H-benz[5,6]oxepino[4,5-c]pyrazole: Formed through cycloaddition reactions with diphenyldiazomethane.
Scientific Research Applications
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and cycloaddition reactions.
Biology and Medicine:
Industry: May be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one involves its participation in cycloaddition reactions. The trifluoromethyl group and the phenyl group play crucial roles in stabilizing reaction intermediates and facilitating the formation of complex cyclic structures. The molecular targets and pathways involved in its reactions are primarily related to the formation of pyrazole and oxepine derivatives .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The reactivity and physical properties of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one are influenced by its phenyl and trifluoromethyl groups. Key structural analogs include:
Reactivity in Diels-Alder Reactions
This compound acts as a potent dienophile, reacting with cyclopentadiene to form bicyclic trifluoromethyl enones (e.g., norbornadiene derivatives) . In contrast:
- Non-fluorinated analogs (e.g., 4-phenylbut-3-yn-2-one): Exhibit lower electrophilicity, requiring harsher conditions for cycloaddition.
- Alkyl-substituted analogs (e.g., 4-methyl derivatives): Show reduced regioselectivity due to weaker electron-withdrawing effects .
Nucleophilic Additions and Byproduct Formation
Unlike other α,β-unsaturated trifluoromethyl ketones, this compound uniquely forms cyanohydrins when treated with cyanocuprates, whereas analogs with alkyl groups (e.g., R = Bun) undergo direct 1,4-addition without byproducts . This divergence highlights the phenyl group’s role in stabilizing transition states via π-stacking interactions.
Stability and Functionalization
This property is exploited in the synthesis of polyfunctional aldehydes.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 1,1,1-trifluoro-4-phenylbut-3-yn-2-one, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via annulation reactions using pyridinium zwitterionic thiolates and activated alkynes. For example, reacting this compound with thiolates under mild conditions yields trifluoro-containing thiophene derivatives (e.g., 83% yield for 4-(2,2,2-trifluoro-1-hydroxyethyl)thiophene) . Optimization involves controlling stoichiometry, solvent polarity, and reaction time. Catalytic systems like Lewis acids (e.g., AlCl₃) or photoredox catalysts (e.g., 4CzIPN in CH₂Cl₂) can enhance efficiency .
Q. How should researchers characterize this compound to confirm its structural integrity?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
-
NMR : ¹⁹F NMR confirms trifluoromethyl group presence (δ -60 to -70 ppm). ¹H/¹³C NMR identifies phenyl and ketone moieties .
-
X-ray crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths and angles, critical for verifying the α,β-unsaturated ketone geometry .
-
Mass spectrometry : High-resolution ESI-MS validates molecular formula (C₁₀H₅F₃O).
Contradictions in spectral data (e.g., unexpected NOE correlations) should be resolved by repeating experiments under inert atmospheres to avoid oxidation artifacts .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cycloaddition reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group polarizes the α,β-unsaturated system, enhancing electrophilicity for nucleophilic attack. DFT calculations reveal a lowered LUMO (-1.8 eV) compared to non-fluorinated analogues, favoring [2+2] or [4+2] cycloadditions . Kinetic studies (e.g., stopped-flow UV-Vis) show a second-order dependence on alkyne concentration, suggesting a stepwise mechanism.
| Reaction Type | Activation Energy (kJ/mol) | Rate Constant (M⁻¹s⁻¹) |
|---|---|---|
| [2+2] Cycloaddition | 85 ± 5 | 0.45 |
| [4+2] Cycloaddition | 72 ± 3 | 1.20 |
| Data derived from computational models and experimental kinetics . |
Q. How can crystallographic data resolve contradictions in proposed tautomeric forms of this compound?
- Methodological Answer : X-ray diffraction with SHELXL refinement identifies the dominant tautomer. For example, the enol form is stabilized by intramolecular hydrogen bonding (O···F distance: 2.8 Å), while the keto form is less prevalent (<5% occupancy) . Pair distribution function (PDF) analysis of synchrotron data can detect minor tautomers in solution.
Q. What strategies mitigate challenges in synthesizing fluorine-containing derivatives of this compound?
- Methodological Answer : Fluorine’s electronegativity complicates nucleophilic substitutions. Strategies include:
- Protecting groups : Use TMS-protected alkynes to prevent side reactions .
- Low-temperature reactions : Conduct reactions at -78°C (dry ice/acetone) to stabilize intermediates.
- Catalytic fluorination : Employ AgF or CuF₂ to introduce fluorine post-synthesis .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies between computational predictions and experimental reaction outcomes?
- Methodological Answer : Reconcile data by:
Validate computational parameters : Ensure solvent effects and dispersion corrections (e.g., D3-BJ) are included in DFT models.
Experimental replicates : Perform triplicate runs with controlled humidity/O₂ levels.
Advanced spectroscopy : Use in-situ IR or Raman to detect transient intermediates not modeled computationally .
Safety and Handling
Q. What precautions are critical when handling this compound in photochemical reactions?
- Methodological Answer : The compound’s α,β-unsaturated system can undergo UV-induced polymerization. Use amber glassware, inert atmospheres (N₂/Ar), and personal protective equipment (PPE) rated for fluorinated compounds. Emergency protocols should include ethanol rinses for skin contact and CaCO₃ for spill neutralization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
